Tert-butyl 4-(bromomethyl)azepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(bromomethyl)azepane-1-carboxylate is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a bromomethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)azepane-1-carboxylate typically involves the bromination of a suitable azepane precursor. One common method is the radical bromination of 4-methylazepane-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)azepane-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted azepane derivatives.
Oxidation: Yields carboxylic acids or aldehydes.
Reduction: Results in the formation of methyl-substituted azepane derivatives.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds. Its structural features are of interest in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique reactivity is leveraged in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)azepane-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a six-membered ring instead of a seven-membered ring.
Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate: Contains a piperazine ring, which has two nitrogen atoms in the ring structure.
Tert-butyl 4-(bromomethyl)azetidine-1-carboxylate: Features a four-membered azetidine ring.
Uniqueness
Tert-butyl 4-(bromomethyl)azepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its six-membered and four-membered counterparts. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCIQZVUJOZTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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